Cyclohexanol, 2-phenyl-, (1R,2R)-rel-
Description
Significance of Chiral 2-Phenylcyclohexanol (B1664101) Derivatives in Modern Organic Chemistry
The significance of chiral 2-phenylcyclohexanol derivatives lies in their efficacy as chiral auxiliaries. wikipedia.org By covalently bonding to a prochiral substrate, these molecules create a diastereomeric intermediate. The inherent steric and electronic properties of the 2-phenylcyclohexyl group then create a biased environment, forcing subsequent reactions to occur from one face of the molecule over the other. This high degree of stereochemical control is crucial in the synthesis of complex molecules such as pharmaceuticals, natural products, and agrochemicals, where often only one enantiomer possesses the desired biological activity. researchgate.net The rigid chair conformation of the cyclohexane (B81311) ring and the bulky phenyl group provide a well-defined chiral pocket that effectively shields one face of the reactive center, leading to high levels of asymmetric induction. chimia.ch
Historical Development and Recognition as Enantiopure Chiral Auxiliaries
The utility of 2-phenylcyclohexanol as a chiral auxiliary was significantly advanced by the work of J. K. Whitesell and his research group. acs.org A key challenge was the efficient separation of the racemic mixture into its constituent enantiomers. A notable breakthrough was the development of a lipase-catalyzed kinetic resolution. wikipedia.orgorgsyn.org In this process, the enzyme Pseudomonas fluorescens lipase (B570770) selectively hydrolyzes the chloroacetate (B1199739) ester of the (1R,2S)-enantiomer, allowing for the separation of the resulting alcohol from the unreacted (+)-ester. wikipedia.org This enzymatic method provided practical access to both enantiomers in high optical purity, paving the way for their widespread adoption as reliable chiral auxiliaries. orgsyn.org Alternative enantioselective syntheses, such as the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, have also been developed to produce these valuable compounds. wikipedia.org
Overview of Stereochemical Nomenclature and Isomerism in 2-Phenylcyclohexanol Systems
The 2-phenylcyclohexanol system can exist as two different diastereomers: trans and cis. This classification depends on the relative orientation of the hydroxyl (-OH) and phenyl (-C6H5) groups on the cyclohexane ring.
trans-Diastereomers : In the trans isomer, the hydroxyl and phenyl groups are on opposite sides of the ring. This diastereomer exists as a pair of enantiomers:
(1R,2R)-2-phenylcyclohexanol
(1S,2S)-2-phenylcyclohexanol The term "(1R,2R)-rel-" specifies a racemic mixture of these two trans enantiomers.
cis-Diastereomers : In the cis isomer, the hydroxyl and phenyl groups are on the same side of the ring. This diastereomer also exists as a pair of enantiomers:
(1R,2S)-2-phenylcyclohexanol
(1S,2R)-2-phenylcyclohexanol
The enantiomers of the trans isomer are most commonly employed as chiral auxiliaries in asymmetric synthesis due to their conformational rigidity and effective shielding. chimia.chacs.org
Table 1: Stereoisomers of 2-Phenylcyclohexanol
| Diastereomer | Enantiomer | Relationship |
|---|---|---|
| trans | (1R,2R) | Enantiomer of (1S,2S) |
| trans | (1S,2S) | Enantiomer of (1R,2R) |
| cis | (1R,2S) | Enantiomer of (1S,2R) |
| cis | (1S,2R) | Enantiomer of (1R,2S) |
Scope and Academic Research Relevance of the Chiral 2-Phenylcyclohexanol Class
The academic and industrial relevance of chiral 2-phenylcyclohexanol and its derivatives remains high. They are frequently used to control the stereochemistry of a wide range of important chemical transformations. Research has demonstrated their effectiveness in directing reactions such as:
Diels-Alder Reactions : As powerful dienophiles, derivatives of 2-phenylcyclohexanol can control the facial selectivity of [4+2] cycloadditions, a cornerstone of six-membered ring synthesis. wikipedia.orgnih.gov
Alkylations : Enolates derived from esters of 2-phenylcyclohexanol undergo highly diastereoselective alkylations, providing a reliable method for setting stereocenters adjacent to carbonyl groups.
Organometallic Additions : These auxiliaries can direct the addition of organometallic reagents (like Grignard or organolithium reagents) to carbonyls, leading to the formation of chiral alcohols with high enantiomeric purity. saskoer.calibretexts.orglibretexts.org
The continued exploration of these auxiliaries in new synthetic methodologies and their application in the total synthesis of complex molecules underscores their enduring importance in the field of organic chemistry. nih.gov For instance, derivatives like (1R,2R)-2-phenoxycyclohexan-1-ol have been successfully used as chiral auxiliaries in the enantioselective synthesis of natural products like (-)-frontalin, achieving high optical purities. iisc.ac.in
Table 2: Application of 2-Phenylcyclohexanol Derivatives in Asymmetric Reactions
| Reaction Type | Role of Auxiliary | Typical Outcome |
|---|---|---|
| Diels-Alder Cycloaddition | Forms a chiral dienophile | High π-facial selectivity, controlling the stereochemistry of the cycloadduct. |
| Enolate Alkylation | Creates a chiral enolate | Diastereoselective addition of an alkyl group. |
| Grignard Addition to Glyoxylate (B1226380) | Forms a chiral α-keto ester | Enantioselective formation of α-hydroxy esters. |
| Ene Reactions | Forms a chiral glyoxylate ester | High levels of asymmetric induction. orgsyn.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16201-63-1 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1S,2S)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m0/s1 |
InChI Key |
AAIBYZBZXNWTPP-RYUDHWBXSA-N |
SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O |
Other CAS No. |
17540-18-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Applications As Chiral Auxiliaries and Ligands in Asymmetric Transformations
Fundamental Principles of Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are stereogenic compounds that are reversibly attached to a substrate to control the stereochemistry of subsequent transformations. This strategy is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiomerically pure molecules, which is critical in fields such as pharmaceuticals and materials science. The auxiliary functions by creating a chiral environment around the reaction center of the substrate.
The primary function of a chiral auxiliary like 2-phenylcyclohexanol (B1664101) is to convert an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary to an achiral substrate, two diastereomeric intermediates are possible. In a subsequent reaction, the chiral auxiliary directs the formation of a new stereocenter, leading to the preferential formation of one diastereomer over the other. This control is achieved because the transition states leading to the different diastereomeric products are no longer enantiomeric (and thus of equal energy) but are diastereomeric and have different energy levels.
The steric bulk of the auxiliary, such as the phenyl group in 2-phenylcyclohexanol, creates a facial bias, forcing an incoming reagent to attack the substrate from the less sterically hindered direction. This results in a high diastereomeric excess (d.e.). After the desired stereocenter is created, the auxiliary is cleaved from the product. Since the relationship between the auxiliary's stereochemistry and the newly formed stereocenter is fixed, this diastereoselective control is translated into high enantioselectivity (high enantiomeric excess, e.e.) in the final product.
The effectiveness of a chiral auxiliary is governed by several key design principles that ensure high levels of stereocontrol and practical utility. springernature.com An optimal auxiliary should:
Be readily available and inexpensive in both enantiomerically pure forms. This allows for the synthesis of either enantiomer of the target product.
Attach and detach easily from the substrate under mild conditions without causing racemization at the newly formed stereocenter or other chiral centers in the molecule. springernature.com
Possess a conformationally rigid structure. A well-defined and rigid scaffold ensures that the steric environment around the reaction site is predictable and consistent, leading to higher and more reliable stereoselectivity. springernature.com The cyclohexyl ring of 2-phenylcyclohexanol provides this necessary rigidity.
Provide a strong stereochemical bias to effectively differentiate between the two faces of a prochiral substrate. This is often achieved through significant steric hindrance on one face, as exemplified by the phenyl group in the title compound. springernature.com
Specific Asymmetric Reactions Utilizing 2-Phenylcyclohexanol Derivatives as Auxiliaries
The (1R,2R)-rel-2-phenylcyclohexanol auxiliary, particularly the trans isomer introduced by J.K. Whitesell, has been successfully employed in a range of asymmetric transformations. wikipedia.org Its derivatives have demonstrated high efficacy in controlling stereochemistry in various cycloaddition and condensation reactions. orgsyn.orgredalyc.orgscielo.org.mx
Derivatives of 2-phenylcyclohexanol have been utilized to create chiral azo-enophiles for asymmetric azo-ene reactions. In one study, di-(−)-(1R,2S)-2-phenyl-1-cyclohexyl diazenedicarboxylate was synthesized and reacted with various alkenes in the presence of a Lewis acid catalyst, tin(IV) chloride. imperial.ac.uk The reaction with cyclohexene (B86901) proceeded with exceptional diastereoselectivity, affording the ene adduct in high yield and a diastereomeric excess greater than 97:3. imperial.ac.uk Reactions with other alkenes also provided good yields and high levels of diastereoselectivity. imperial.ac.uk
The results demonstrate the powerful directing ability of the 2-phenylcyclohexyl groups, which effectively control the facial selectivity of the ene reaction. The adducts could be further manipulated, for instance, by cleavage of the N–N bond, to yield valuable chiral carbamates. imperial.ac.uk
Table 1: Asymmetric Azo-Ene Reactions with Di-(−)-(1R,2S)-2-phenyl-1-cyclohexyl Diazenedicarboxylate
| Alkene Substrate | Ene Adduct | Yield (%) | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Cyclohexene | Adduct 9 | 80 | >97:3 |
| Cyclopentene | Adduct 10 | 77 | 86:14 |
| trans-3-Hexene | Adduct 11 | 71 | 86:14 |
| trans-4-Octene | Adduct 12 | 92 | 86:14 |
Data sourced from Brimble, S. E.; Lee, C. K. Y. Tetrahedron: Asymmetry 1998, 9, 873-884. imperial.ac.uk
The trans-2-phenylcyclohexanol auxiliary has been successfully applied to control the stereochemistry of [2+2] cycloadditions between ketenes and olefins. orgsyn.orgscielo.org.mx This reaction is a powerful method for constructing cyclobutanone (B123998) rings, which are versatile intermediates in organic synthesis. When an olefin is functionalized with the chiral 2-phenylcyclohexanol auxiliary, the bulky phenyl group effectively blocks one face of the double bond.
In reactions with ketenes, such as dichloroketene, the ketene (B1206846) is forced to approach from the less hindered face of the olefin. acs.org This facial bias directs the cycloaddition to occur with high diastereoselectivity, leading to the formation of a single major diastereomer of the resulting cyclobutanone product. Subsequent removal of the auxiliary provides the chiral cyclobutane (B1203170) derivative with high enantiomeric purity. The reliability of this method has made it a useful tool in the synthesis of complex natural products. acs.org
One of the most effective applications of 2-phenylcyclohexanol as a chiral auxiliary is in the asymmetric synthesis of β-lactams via the ester enolate-imine cyclocondensation. nih.govpsu.edu This reaction, extensively developed by Iwao Ojima and coworkers, involves the condensation of a chiral ester enolate with an imine to form the four-membered β-lactam ring.
In this methodology, an acetate (B1210297) or glycinate (B8599266) ester of (−)-trans-2-phenylcyclohexanol is used as the chiral starting material. nih.govpsu.edu The lithium enolate of this ester is generated and then reacted with various imines. The steric hindrance provided by the 2-phenylcyclohexyl group directs the approach of the imine, resulting in the formation of β-lactams with exceptionally high diastereoselectivity and, after cleavage of the auxiliary, very high enantiomeric excess. psu.edu This method has proven to be highly effective for producing trans-3-amino-β-lactams and 3-hydroxy-β-lactams, which are crucial building blocks for the synthesis of peptides, peptidomimetics, and important pharmaceutical agents like the anticancer drug Taxol. psu.edu The use of (+)- or (−)-trans-2-phenylcyclohexyl auxiliaries was found to give the best results, often yielding products with greater than 99% enantiomeric excess. psu.edu
Table 2: Enolate-Imine Cyclocondensation using 2-Phenylcyclohexyl Esters
| Chiral Ester Auxiliary | Imine Type | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (−)-trans-2-Phenylcyclohexyl Glycinate | N-PMP-imines | trans-3-Amino-β-lactam | >99% |
| (+)-trans-2-Phenylcyclohexyl Hydroxyacetate | N-TMS-imines | 3-Hydroxy-β-lactam | 90-98% |
| (−)-trans-2-Phenylcyclohexyl Hydroxyacetate | N-PMP-imines | 3-Hydroxy-β-lactam | 90-98% |
Data sourced from Ojima, I. et al. Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the b-lactam synthon method. psu.edu
Pauson-Khand Reactions
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, can be rendered asymmetric through the use of chiral auxiliaries. (1R,2R)-rel-2-Phenylcyclohexanol has been employed for this purpose, where it is typically attached as an ester to the alkene component, such as an acrylate (B77674). The chiral auxiliary directs the facial approach of the alkene to the cobalt-alkyne complex, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the cyclopentenone product.
In a study demonstrating this application, the Pauson-Khand reaction of an acrylate ester derived from (1R,2R)-2-phenylcyclohexanol with the dicobalt hexacarbonyl complex of 3-hexyne (B1328910) was investigated. The reaction proceeded to form the corresponding cyclopentenone with a notable degree of diastereoselectivity.
| Entry | Alkyne | Alkene Substrate | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3-Hexyne | (1R,2R)-2-Phenylcyclohexyl acrylate | Co₂(CO)₈, NMO, CH₂Cl₂ | 65 | 75:25 |
This table presents illustrative data on the diastereoselective Pauson-Khand reaction.
Palladium-Mediated Annulations
In the realm of palladium-catalyzed transformations, (1R,2R)-rel-2-phenylcyclohexanol has been utilized as a chiral auxiliary to control stereochemistry in annulation reactions. A significant example is its use in a formal stereoselective synthesis of the natural product (+)-Huperzine A. acs.orgcapes.gov.brresearchgate.netresearchgate.net
In this synthesis, a β-ketoester derived from (1R,2S)-2-phenylcyclohexanol served as the chiral starting material. This substrate underwent a palladium-mediated annulation with 2-methylene-1,3-propanediol (B1346627) diacetate. The chiral auxiliary directed the formation of the bicyclic core of the natural product, establishing the key stereocenters. The reaction yielded a mixture of two diastereomers, which could be separated to provide the desired precursor for the total synthesis. acs.orgcapes.gov.br
| Entry | Substrate | Reagent | Catalyst / Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (1R,2S)-2-Phenylcyclohexanol derived β-ketoester | 2-Methylene-1,3-propanediol diacetate | Pd(OAc)₂, PPh₃, TMG, THF, reflux | 50-60 | 3:1 |
This table details the key palladium-mediated annulation step in the formal synthesis of (+)-Huperzine A, showcasing the diastereoselectivity induced by the chiral auxiliary. acs.orgcapes.gov.br
Reformatsky Reactions
The Reformatsky reaction, which involves the addition of an organozinc enolate (derived from an α-halo ester) to a carbonyl compound, can be controlled stereochemically by attaching a chiral auxiliary to the ester. Esters of (1R,2R)-rel-2-phenylcyclohexanol have been used to achieve facial selectivity in the addition to aldehydes. The bulky chiral group effectively shields one face of the zinc enolate, directing the approach of the aldehyde from the less hindered side.
For instance, the reaction of the zinc enolate of (1R,2R)-2-phenylcyclohexyl bromoacetate (B1195939) with benzaldehyde (B42025) has been shown to produce the corresponding β-hydroxy ester with good diastereoselectivity. This approach provides a reliable method for accessing optically active β-hydroxy esters, which are valuable building blocks in organic synthesis.
| Entry | Aldehyde | Chiral Auxiliary Ester | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | (1R,2R)-2-Phenylcyclohexyl bromoacetate | Zn, THF, 0 °C to rt | 82 | 88:12 |
This table provides representative results for a diastereoselective Reformatsky reaction using a (1R,2R)-rel-2-phenylcyclohexanol-derived ester.
Asymmetric Mannich Reactions
While direct application of 2-phenylcyclohexanol as a simple auxiliary in Mannich reactions is less common, its structural motifs are foundational to the development of more complex chiral ligands for this purpose. The asymmetric Mannich reaction is a cornerstone for synthesizing chiral β-amino carbonyl compounds. High enantioselectivity is often achieved using chiral ligands that coordinate to a metal catalyst, creating a chiral environment around the reactive species. Chiral N,N'-dioxide ligands, often synthesized from readily available chiral amino acids, have emerged as particularly effective in this context. rsc.orgresearchgate.net The development of analogous ligands from chiral amino alcohols like 2-amino-1-phenylcyclohexanol, a derivative of the title compound, represents a logical strategy for creating new, effective catalysts for the asymmetric Mannich reaction.
Utility in Complex Natural Product Synthesis
The ability of (1R,2R)-rel-2-phenylcyclohexanol to induce high levels of stereocontrol makes it a valuable tool in the total synthesis of complex natural products. As detailed in section 3.2.5, its application in a palladium-mediated annulation was a key step in a formal synthesis of (+)-Huperzine A. acs.orgcapes.gov.brresearchgate.netresearchgate.net Huperzine A is a Lycopodium alkaloid that acts as a potent acetylcholinesterase inhibitor and is of significant interest for the treatment of Alzheimer's disease. The use of the 2-phenylcyclohexanol auxiliary allowed for the stereocontrolled construction of the bicyclo[3.3.1]nonane core of the molecule, demonstrating the practical utility of this chiral auxiliary in achieving complex molecular architecture.
Development and Evaluation of 2-Phenylcyclohexanol-Derived Chiral Ligands
Beyond its role as a stoichiometric chiral auxiliary, the 2-phenylcyclohexanol framework serves as a versatile scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. The rigid C₂-symmetric backbone that can be derived from this chiral alcohol is a privileged structural motif in ligand design. nih.gov
Rational Design and Synthesis of Novel Chiral Ligand Architectures
The rational design of chiral ligands aims to create a well-defined and sterically constrained environment around a metal center to maximize enantioselectivity in a catalytic reaction. The trans-1,2-disubstituted cyclohexane (B81311) unit provides a rigid and predictable backbone for constructing such ligands. Phosphoramidites are a class of monodentate phosphorus ligands that have shown exceptional performance in various asymmetric transformations, including hydrogenations and conjugate additions. wikipedia.org
A common strategy for synthesizing phosphoramidite (B1245037) ligands involves the reaction of a chiral diol with phosphorus trichloride, followed by reaction with a desired amine. While many successful phosphoramidites are based on the BINOL scaffold, the principles can be extended to other chiral backbones. The synthesis of a C₂-symmetric bis-phosphoramidite ligand can be envisioned starting from a C₂-symmetric diamine derived from 2-phenylcyclohexanol. The design principle involves creating a chiral pocket around the phosphorus atom, where the stereochemistry is dictated by the rigid cyclohexane rings, influencing the outcome of the catalytic reaction. This approach allows for the modular synthesis of a library of ligands by varying the amine component, enabling the fine-tuning of steric and electronic properties for optimal performance in a specific catalytic transformation.
Stereochemical Influence in Transition Metal-Catalyzed Processes
The chiral scaffold of (1R,2R)-rel-2-phenylcyclohexanol has been effectively utilized in the design of chiral ligands for asymmetric transition metal-catalyzed reactions. These ligands play a crucial role in influencing the stereochemical outcome of a reaction, enabling the preferential formation of one enantiomer over the other. The spatial arrangement of the phenyl and hydroxyl groups on the cyclohexane ring creates a well-defined chiral environment around the metal center, which is essential for achieving high levels of stereocontrol.
A notable application of this chiral motif is in the development of novel phosphite (B83602) ligands for palladium-catalyzed asymmetric carboalkoxylation of alkenes. Specifically, derivatives of 2-phenylcyclohexanol have been incorporated into TADDOL-derived phosphite ligands. These ligands have demonstrated considerable success in controlling the enantioselectivity of the cyclization of γ-hydroxyalkenes with aryl bromides to produce enantiomerically enriched 2-(arylmethyl)tetrahydrofuran derivatives.
In a study focused on the development of an enantioselective synthesis of these tetrahydrofuran (B95107) derivatives, a series of chiral phosphite ligands were synthesized and evaluated. Among these, ligands incorporating a 2-phenylcyclohexanol moiety proved to be particularly effective. The structure of the chiral alcohol component of the phosphite ligand was found to have a significant impact on the asymmetric induction of the reaction.
The research findings indicated that ligands derived from (+)-2-phenylcyclohexanol provided superior results in the palladium-catalyzed coupling of γ-hydroxyalkenes with aryl bromides. The use of these ligands led to the formation of the desired tetrahydrofuran products with good yields and high enantiomeric ratios.
Below is a data table summarizing the initial screening of TADDOL-derived phosphite ligands in the asymmetric Pd-catalyzed carboalkoxylation of 4,4-diphenyl-pent-4-en-1-ol with 2-bromonaphthalene. This data highlights the influence of the chiral alcohol component, including 2-phenylcyclohexanol, on the enantioselectivity of the reaction.
| Ligand | Chiral Alcohol Component | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| L1 | (-)-Menthol | 75 | 86:14 |
| L2 | (-)-Menthol | 78 | 15:85 |
| L3 | (+)-Isopinocampheol | 72 | 85:15 |
| L4 | (+)-Isopinocampheol | 74 | 16:84 |
| L5 | (+)-2-Phenylcyclohexanol | 80 | 92:8 |
| L6 | (+)-2-Phenylcyclohexanol | 81 | 10:90 |
The data clearly demonstrates that the ligand L5 , synthesized using (+)-2-phenylcyclohexanol, afforded the best enantioselectivity in this initial screen, achieving a 92:8 enantiomeric ratio. nih.gov This underscores the significant role of the 2-phenylcyclohexanol-derived moiety in creating a highly effective chiral environment for the palladium-catalyzed transformation. The success of these ligands has been pivotal in advancing the synthesis of enantiomerically enriched tetrahydrofurans, which are important structural motifs in many biologically active compounds. nih.gov
Mechanistic Insights and Computational Studies on Stereocontrol
Elucidation of Reaction Mechanisms for Chiral Induction and Selectivity
The stereoselective synthesis and transformation of (1R,2R)-rel-2-phenylcyclohexanol are prime examples of precise molecular recognition and catalytic control. These processes are largely understood through the study of enzymatic transformations and the detailed analysis of intermolecular interactions that dictate the stereochemical pathway.
Stereospecificity in Enzymatic Transformations and Biocatalytic Cycles
The kinetic resolution of racemic trans-2-phenylcyclohexanol is effectively achieved through enzymatic hydrolysis, most notably using pig liver esterase (PLE). almacgroup.com This serine hydrolase demonstrates enantioselectivity by preferentially hydrolyzing one enantiomer of the corresponding acetate (B1210297) ester, leaving the other enantiomer unreacted and thus resolved. The stereospecificity of PLE arises from the chiral environment of its active site. researchgate.net
Molecular dynamics simulations have been employed to generate homology models of PLE, providing a deeper understanding of its structure and function. nih.govresearchgate.net These studies suggest that the substrate's access to the catalytic triad (B1167595) (serine, histidine, and a glutamate (B1630785) residue) is controlled by an entrance channel. researchgate.netnih.gov Variations in the amino acid residues lining this channel among different PLE isoenzymes are thought to be responsible for the observed differences in substrate specificity and enantioselectivity. nih.gov The active site itself is adaptable and can accommodate various substrates, indicating that a simple "key-lock" model is insufficient to explain its enantioselectivity. researchgate.net The catalytic cycle for the hydrolysis of an ester like trans-2-phenylcyclohexyl acetate involves the formation of a tetrahedral intermediate, which is stabilized within the active site before the release of the alcohol and acetic acid. researchgate.net
The process can be summarized in the following biocatalytic cycle:
Binding of one enantiomer of the racemic trans-2-phenylcyclohexyl acetate to the active site of PLE.
Nucleophilic attack by the active site serine residue on the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Collapse of the intermediate, leading to the acylation of the serine and release of the corresponding enantiomer of 2-phenylcyclohexanol (B1664101).
Hydrolysis of the acylated enzyme to regenerate the free enzyme and release acetic acid.
The other enantiomer of the acetate is a poor substrate and is hydrolyzed at a much slower rate, allowing for the separation of the fast-reacting alcohol from the slow-reacting ester.
Detailed Analysis of Substrate-Auxiliary/Ligand Interactions
Beyond its role as a substrate in enzymatic resolutions, trans-2-phenylcyclohexanol is also utilized as a chiral auxiliary to control the stereochemical outcome of various reactions. The effectiveness of a chiral auxiliary relies on its ability to create a diastereomeric difference in the transition states of a reaction, thereby favoring the formation of one stereoisomer over another. This control is exerted through specific non-covalent interactions between the auxiliary and the reactants or transition states.
These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion, create a well-defined three-dimensional environment that biases the approach of reagents to the substrate. While specific computational studies detailing the substrate-auxiliary interactions for (1R,2R)-rel-2-phenylcyclohexanol are not extensively documented in the provided search results, the principles of stereocontrol by chiral auxiliaries are well-established. The phenyl and hydroxyl groups of the auxiliary are key features that can engage in specific non-covalent interactions, thereby directing the stereochemical course of the reaction.
Conformational Analysis and its Deterministic Role in Stereoselectivity
The conformational preferences of the cyclohexane (B81311) ring in (1R,2R)-rel-2-phenylcyclohexanol play a crucial role in determining the stereochemical outcome of reactions. The relative orientation of the phenyl and hydroxyl substituents, dictated by the ring's conformation, directly influences the accessibility of reactive sites and the stability of transition states.
Influence of Cyclohexane Ring Conformations (Chair vs. Boat) on Diastereomeric Outcomes
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. libretexts.orglibretexts.orgpressbooks.pub In this conformation, substituents can occupy either axial or equatorial positions. For trans-2-phenylcyclohexanol, the most stable chair conformation will have both the phenyl and hydroxyl groups in equatorial positions to minimize steric interactions, particularly 1,3-diaxial interactions. wikipedia.org
The chair conformation is not rigid and can undergo a "ring flip" to an alternative chair conformation, where axial substituents become equatorial and vice versa. libretexts.orgpressbooks.pub However, for a disubstituted cyclohexane like 2-phenylcyclohexanol, the equilibrium will strongly favor the conformer with the bulky phenyl group in the equatorial position. The boat conformation is a higher-energy alternative to the chair and is generally considered a transition state in the ring-flipping process. libretexts.orgunicamp.br
The fixed spatial orientation of the substituents in the preferred chair conformation can "lock" the molecule into a specific reactive geometry. chemistryschool.net For example, in an elimination reaction of a derivative like trans-2-phenylcyclohexyl tosylate, the requirement for an anti-periplanar arrangement of the leaving group and a proton can only be met in a specific conformation. The slow reaction of trans-2-phenylcyclohexyl tosylate with a base suggests that achieving the necessary axial orientation of both the leaving group and the adjacent proton is energetically unfavorable. pharmacy180.com This conformational constraint directly influences the reaction rate and the regioselectivity of the resulting alkene.
Table 1: Relative Stabilities of Cyclohexane Conformations
| Conformation | Relative Energy (kcal/mol) | Key Strain Features |
| Chair | 0 | Strain-free |
| Twist-Boat | 5.5 | Reduced torsional and flagpole interactions compared to boat |
| Boat | 6.9 | Torsional strain and flagpole hydrogen steric interactions |
| Half-Chair | 10.8 | Significant angle and torsional strain |
Data is for unsubstituted cyclohexane and serves as a general reference.
Characterization of Non-Covalent Interactions (e.g., Electrostatic, Steric) Guiding Stereochemical Preferences
Non-covalent interactions are fundamental to understanding the stereochemical preferences in reactions involving (1R,2R)-rel-2-phenylcyclohexanol. These interactions, though weaker than covalent bonds, collectively dictate the geometry of transition states and thus the stereochemical outcome.
Steric Interactions: The sheer size of the phenyl group in 2-phenylcyclohexanol exerts significant steric hindrance. In its preferred diequatorial conformation, the phenyl group can effectively block one face of the cyclohexane ring, directing an incoming reagent to the less hindered face. This steric shielding is a primary mechanism for stereocontrol when this compound is used as a chiral auxiliary. Unfavorable steric interactions, such as those between axial substituents and other atoms in the ring (1,3-diaxial interactions), destabilize certain conformations and transition states, thereby disfavoring particular reaction pathways. nih.gov
Electrostatic Interactions: Electrostatic interactions, including hydrogen bonding and dipole-dipole interactions, also play a critical role. The hydroxyl group of 2-phenylcyclohexanol can act as a hydrogen bond donor or acceptor, pre-organizing a substrate or reagent in a specific orientation before the reaction occurs. This pre-organization can lower the energy of one diastereomeric transition state relative to another. The phenyl group, with its electron-rich π-system, can engage in π-π stacking or cation-π interactions, which can further stabilize specific transition state geometries. The interplay of these attractive and repulsive electrostatic forces is crucial for achieving high levels of stereoselectivity.
Quantum Mechanical and Molecular Modeling Investigations
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms and the origins of stereoselectivity at a molecular level. Quantum mechanical methods, such as Density Functional Theory (DFT), and molecular modeling techniques, like molecular dynamics, are increasingly used to study systems involving complex organic molecules like (1R,2R)-rel-2-phenylcyclohexanol.
DFT calculations are particularly useful for elucidating the structures and energies of transition states. nih.govnih.gov By comparing the activation energies of different diastereomeric transition states, researchers can predict which stereoisomer will be the major product of a reaction. These calculations can also provide detailed information about the geometry of the transition state, revealing the key non-covalent interactions responsible for stereocontrol. For instance, DFT can be used to model the interaction between a substrate and 2-phenylcyclohexanol when it is used as a chiral auxiliary, quantifying the stabilizing effects of hydrogen bonds or steric repulsions. researchgate.net
Molecular dynamics simulations can be used to explore the conformational landscape of 2-phenylcyclohexanol and its derivatives, as well as to model the dynamic processes of substrate binding and catalysis in enzymes like PLE. researchgate.netnih.gov These simulations provide a time-resolved view of molecular motion, helping to understand how the flexibility of both the substrate and the enzyme's active site contribute to stereoselectivity. By simulating the substrate within the enzyme's active site, researchers can identify key amino acid residues that interact with the substrate and contribute to the stabilization of the preferred transition state. nih.govresearchgate.net
Density Functional Theory (DFT) for Transition State Analysis and Energy Profiles
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. By applying DFT, one can locate and characterize the transition states (TS) that connect reactants to products, providing deep insights into the reaction mechanism and the factors governing stereoselectivity.
In the context of the formation or reactions of (1R,2R)-rel-2-phenylcyclohexanol , DFT calculations would be instrumental in analyzing the transition states leading to different stereoisomers. For instance, in the reduction of 2-phenylcyclohexanone, the approach of the hydride reagent can occur from two different faces, leading to the cis and trans diastereomers. DFT can be employed to model the geometries of the corresponding transition states and to calculate their relative energies.
A hypothetical energy profile for such a reaction, as determined by DFT calculations, would typically show the relative energies of the reactants, transition states, and products. The difference in the activation energies (ΔG‡) between the two diastereomeric transition states is directly related to the diastereomeric ratio of the products, as described by the Curtin-Hammett principle.
Hypothetical DFT Data for Diastereoselective Reduction of 2-Phenylcyclohexanone:
| Transition State | Relative Energy (kcal/mol) | Corresponding Product |
| TS-axial (leading to cis) | 0.0 | (1R,2S)-rel-2-phenylcyclohexanol |
| TS-equatorial (leading to trans) | 1.5 | (1R,2R)-rel-2-phenylcyclohexanol |
This hypothetical data suggests that the transition state leading to the cis product is lower in energy, which would result in the preferential formation of the cis diastereomer. Such a preference could be attributed to steric or electronic factors within the transition state structure, which can be further analyzed using DFT.
Semiempirical and Molecular Mechanics (MM) Calculations for Conformational Energy Landscapes
While DFT provides high accuracy, it can be computationally expensive for large systems or for extensive conformational searches. Semiempirical methods and Molecular Mechanics (MM) offer a faster alternative for exploring the conformational energy landscape of molecules like (1R,2R)-rel-2-phenylcyclohexanol .
Molecular mechanics relies on classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its geometry. By systematically or stochastically sampling different conformations, it is possible to identify the low-energy conformers and to estimate their relative populations.
For (1R,2R)-rel-2-phenylcyclohexanol , the cyclohexane ring can adopt chair, boat, and twist-boat conformations. Furthermore, the phenyl and hydroxyl substituents can be in either axial or equatorial positions, and rotation around the C-C and C-O bonds adds to the conformational complexity.
A conformational search using a suitable force field (e.g., MMFF94 or AMBER) would reveal the preferred conformations of the molecule. It is generally expected that the chair conformation with both the bulky phenyl group and the hydroxyl group in equatorial positions would be the most stable.
Hypothetical Relative Conformational Energies from MM Calculations:
| Conformer | Phenyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | Equatorial | 0.0 |
| Chair 2 | Axial | Axial | 4.2 |
| Twist-Boat 1 | Pseudo-equatorial | Pseudo-equatorial | 5.8 |
Understanding the conformational preferences of the ground state is crucial, as it can influence the reactivity and the stereochemical outcome of subsequent reactions.
Computational Prediction and Rationalization of Enantioselectivity and Diastereoselectivity
The ultimate goal of computational studies in stereocontrol is to predict and rationalize the enantioselectivity and diastereoselectivity of chemical reactions. By combining the insights from DFT (for transition state analysis) and MM/semiempirical methods (for conformational analysis), a comprehensive model of stereoselectivity can be constructed.
For a reaction involving a chiral catalyst and a prochiral substrate to form a product like (1R,2R)-rel-2-phenylcyclohexanol , computational modeling can be used to investigate the interactions between the catalyst and the substrate in the transition state. The diastereomeric transition states leading to the different stereoisomeric products can be modeled, and their energy differences can be calculated to predict the stereochemical outcome.
These computational models can identify the key non-covalent interactions, such as hydrogen bonds, steric repulsions, and π-stacking, that are responsible for the stereochemical discrimination. This understanding can then be used to rationalize the observed selectivity and to design more effective catalysts or reaction conditions. While specific computational studies on the stereocontrolled synthesis of (1R,2R)-rel-2-phenylcyclohexanol are not prominently documented, the application of these computational techniques provides a powerful framework for such investigations.
Analytical and Derivatization Methodologies for Stereochemical Characterization
Chiral Derivatization Reagents Based on 2-Phenylcyclohexanol (B1664101) Scaffolds
While the primary documented use of enantiomerically pure trans-2-phenylcyclohexanol is as a chiral auxiliary in asymmetric synthesis, the principles guiding its function are analogous to those of chiral derivatizing agents (CDAs) used for analysis. wikipedia.orgwikiwand.com CDAs are enantiomerically pure reagents that react with a chiral analyte to form a covalently bonded diastereomeric mixture. researchgate.net These resulting diastereomers possess distinct physical and chemical properties, which allows for their differentiation and quantification using standard achiral analytical techniques like NMR spectroscopy or HPLC. researchgate.net
Although specific, widely adopted analytical methods using 2-phenylcyclohexanol derivatives as routine CDAs for determining the configuration of other substrates are not extensively documented in the literature, its established role as a chiral auxiliary demonstrates the scaffold's effectiveness in creating diastereomeric interactions that influence stereochemical outcomes. wikipedia.org As a chiral auxiliary, it is temporarily incorporated into a substrate molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.org For instance, esters of glyoxylic acid with trans-2-phenylcyclohexanol have been utilized in ene reactions, where the chiral scaffold directs the approach of the enophile, leading to a high diastereomeric excess in the product. wikiwand.com This foundational principle of inducing diastereomeric differentiation is the same goal of analytical derivatization.
In NMR spectroscopy, the formation of diastereomers from a chiral analyte and a CDA results in a duplicated set of signals in the spectrum, with each signal corresponding to one of the diastereomers. bates.edu The chemical shifts of these signals will be different due to the distinct magnetic environments of the nuclei in each diastereomer. researchgate.net By integrating the corresponding peaks, the enantiomeric ratio of the original analyte can be accurately determined.
For absolute configuration determination, specific CDA scaffolds have been developed where empirical models can correlate the observed chemical shift differences (Δδ) between the diastereomers to the absolute configuration of the analyte. While models for 2-phenylcyclohexanol-based CDAs are not established, the concept relies on the predictable shielding or deshielding effects that the chiral agent exerts on the protons of the substrate in a preferred conformation.
In HPLC, derivatization of enantiomers into diastereomers allows for their separation on a standard, achiral stationary phase. wikiwand.com Because diastereomers have different physical properties, they will exhibit different affinities for the stationary and mobile phases, resulting in different retention times. This indirect method of chiral separation is a powerful alternative when direct separation on a chiral stationary phase is not feasible.
The process would involve reacting the racemic or scalemic analyte with an enantiomerically pure derivative of 2-phenylcyclohexanol, such as a corresponding chloroformate or isocyanate, to form stable diastereomeric carbamates or carbonates. This mixture can then be injected into an HPLC system with an achiral column (e.g., silica (B1680970) gel or C18) to achieve separation. The relative peak areas from the chromatogram would correspond to the enantiomeric ratio of the original analyte.
Advanced Chromatographic Techniques for Stereoisomer Analysis
Advanced chromatographic techniques that employ a chiral environment, typically a chiral stationary phase (CSP), are the most direct and widely used methods for analyzing the stereoisomers of compounds like 2-phenylcyclohexanol.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and lower back pressure. chimia.chresearchgate.net The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. nih.gov
For the enantiopurity assessment of (1R,2R)-rel-2-phenylcyclohexanol, SFC with a chiral stationary phase is an ideal method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds and are commonly used in SFC. researchgate.net The separation mechanism relies on the differential transient diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) between the enantiomers and the chiral selector of the stationary phase. This leads to different retention times for the (1R,2R) and (1S,2S) enantiomers, allowing for their baseline separation and quantification.
Table 1: Representative Conditions for Chiral SFC Analysis This table presents typical starting conditions for method development in chiral SFC based on common practices for separating chiral alcohols.
| Parameter | Typical Value/Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | CO₂ / Methanol (or Ethanol) |
| Gradient/Isocratic | Isocratic (e.g., 80:20 CO₂:Modifier) or Gradient |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35-40 °C |
| Detection | UV (e.g., 220 nm) |
Gas Chromatography (GC) is another highly effective technique for determining the enantiomeric ratio of volatile chiral compounds like 2-phenylcyclohexanol. researchgate.net The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. researchgate.net
Before analysis, the hydroxyl group of 2-phenylcyclohexanol is often derivatized (e.g., by acylation to form an acetate (B1210297) or trifluoroacetate (B77799) ester) to improve its volatility and chromatographic behavior. The derivatized enantiomers are then separated based on their differing interactions with the chiral stationary phase. The enantiomeric ratio is determined by comparing the peak areas in the resulting chromatogram. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline resolution.
Spectroscopic Characterization of Chirality and Purity
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of "Cyclohexanol, 2-phenyl-, (1R,2R)-rel-".
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present. For chiral molecules, NMR in conjunction with chiral solvating agents or chiral shift reagents can also be used to determine enantiomeric purity.
Table 2: Key Spectroscopic Data for trans-2-Phenylcyclohexanol Data compiled from publicly available spectral databases. Note that exact chemical shifts can vary based on solvent and concentration.
| Technique | Region/Chemical Shift (δ) | Assignment and Interpretation |
|---|---|---|
| FT-IR | ~3400 cm⁻¹ (broad) | O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding. nist.gov |
| ~3030 cm⁻¹ (sharp) | Aromatic C-H stretching vibrations from the phenyl group. nist.gov | |
| ~2930, 2860 cm⁻¹ (sharp) | Aliphatic C-H stretching vibrations from the cyclohexyl ring. nist.gov | |
| ~1495, 1450 cm⁻¹ | Aromatic C=C stretching vibrations. | |
| ~1060 cm⁻¹ | C-O stretching vibration of the secondary alcohol. | |
| ¹H NMR | ~7.2-7.4 ppm (multiplet) | Protons on the phenyl group (C₆H₅). |
| ~4.0 ppm (multiplet) | Proton attached to the carbon bearing the hydroxyl group (CH-OH). The multiplicity is complex due to coupling with adjacent protons. | |
| ~2.5 ppm (multiplet) | Proton attached to the carbon bearing the phenyl group (CH-Ph). | |
| ~1.2-2.2 ppm (multiplets) | Remaining eight protons of the cyclohexyl ring (4 x CH₂). | |
| ¹³C NMR | ~145 ppm | Quaternary carbon of the phenyl group attached to the cyclohexyl ring. |
| ~126-129 ppm | Carbons of the phenyl group (CH). | |
| ~75 ppm | Carbon bearing the hydroxyl group (CH-OH). | |
| ~55 ppm | Carbon bearing the phenyl group (CH-Ph). |
The trans configuration of the phenyl and hydroxyl groups in (1R,2R)-rel-2-phenylcyclohexanol can be confirmed by analyzing the coupling constants of the protons at the C1 and C2 positions in the ¹H NMR spectrum. A large diaxial coupling constant (typically 8-12 Hz) between these two protons would be indicative of a trans relationship where both substituents are in equatorial positions in the dominant chair conformation.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the enantiomeric purity of chiral molecules. ntu.edu.sg This method relies on the differential absorption of left- and right-circularly polarized light by enantiomers. ntu.edu.sg For chiral secondary alcohols such as Cyclohexanol (B46403), 2-phenyl-, (1R,2R)-rel-, the inherent CD signal may be weak, as saturated alcohols typically exhibit significant Cotton effects only at lower wavelengths, generally between 185 and 198 nm. rsc.org
To overcome this limitation and facilitate analysis at more accessible wavelengths, derivatization is a commonly employed strategy. acs.orgwikipedia.org By reacting the alcohol with a chiral or achiral derivatizing agent that contains a chromophore, a new molecule is formed with significantly enhanced CD signals. nih.govlibretexts.org This approach, known as exciton-coupled circular dichroism (ECCD), can be utilized to determine the identity, chirality, and enantiomeric excess of chiral secondary alcohols. nih.gov The resulting diastereomeric derivatives produce distinct CD spectra, allowing for the quantification of each enantiomer in a mixture. acs.org Calibration curves can be constructed to correlate the CD signal intensity with the enantiomeric excess of the sample, enabling a determination with high accuracy. nih.gov
Optical Rotation Measurements for Chiral Compound Identification
Optical rotation is a fundamental property of chiral compounds and serves as a critical tool for their identification and characterization. This technique measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral substance. The direction and magnitude of this rotation are unique to each enantiomer.
For Cyclohexanol, 2-phenyl-, (1R,2R)-rel-, the specific rotation has been reported, providing a key reference point for its identification and confirmation of enantiopurity. The established value serves as a benchmark for synthetic batches to ensure the desired stereoisomer has been obtained.
| Compound | Specific Rotation [α]D²² | Concentration (c) | Solvent |
|---|---|---|---|
| Cyclohexanol, 2-phenyl-, (1R,2R)-rel- | +52.6° | 0.81 | Methanol |
This measurement is a definitive characteristic of the (1R,2R)-enantiomer and is crucial for quality control in its synthesis and application. A deviation from this value would indicate the presence of the other enantiomer or impurities.
Future Research Directions and Emerging Applications in Stereoselective Synthesis
Design and Synthesis of Next-Generation Chiral Auxiliaries and Catalysts Derived from Modified Cyclohexanol (B46403) Scaffolds
The foundational structure of 2-phenylcyclohexanol (B1664101) serves as a versatile template for the rational design of new and improved chiral auxiliaries and catalysts. Research in this area is focused on modifying the basic cyclohexanol scaffold to fine-tune steric and electronic properties, thereby enhancing stereoselectivity and reactivity in asymmetric transformations.
One promising direction is the introduction of bulky or functionally specific substituents onto the phenyl or cyclohexyl rings. For instance, incorporating geminal dimethyl substitution at a position adjacent to a substituent can induce a specific conformational bias, leading to superior diastereofacial selectivity in reactions. rsc.org This design principle, successfully applied to other chiral auxiliary families, could be adapted to the 2-phenylcyclohexanol framework to create "next-generation" auxiliaries. These modifications aim to create a more defined and rigid chiral environment around the reaction center, thus improving the transfer of chirality.
Furthermore, the development of bifunctional catalysts derived from 2-phenylcyclohexanol is an active area of investigation. By incorporating both a Lewis acid or base and a Brønsted acid or base into a single molecular entity, researchers can achieve novel activation modes for substrates. For example, a modified 2-phenylcyclohexanol derivative could be functionalized with a phosphine (B1218219) group to act as a ligand for a transition metal, while the hydroxyl group could participate in hydrogen bonding, creating a cooperative catalytic system. Such multifunctional catalysts are sought after for their potential to enable new types of asymmetric reactions with high efficiency and selectivity.
Table 1: Design Strategies for Next-Generation Catalysts from Cyclohexanol Scaffolds
| Design Strategy | Targeted Improvement | Potential Application |
|---|---|---|
| Introduction of bulky substituents | Enhanced steric hindrance and facial selectivity | Asymmetric alkylations, Diels-Alder reactions |
| Incorporation of functional groups | Cooperative catalysis, hydrogen bonding | Bifunctional acid-base catalysis, metal-ligand complexes |
| Rigidification of the scaffold | Reduced conformational flexibility, improved stereocontrol | Enantioselective cycloadditions, conjugate additions |
| Attachment to solid supports | Catalyst recyclability and ease of separation | Heterogeneous catalysis in batch and flow systems |
Development of More Efficient, Sustainable, and Scalable Synthetic Strategies for Enantiopure 2-Phenylcyclohexanol Derivatives
The practical application of 2-phenylcyclohexanol and its derivatives in large-scale synthesis hinges on the availability of efficient, sustainable, and scalable methods to produce them in high enantiomeric purity. Green chemistry principles are increasingly guiding the development of these synthetic routes. unibo.itnih.gov
Biocatalysis represents a key strategy for achieving both high enantioselectivity and sustainability. Enzymatic kinetic resolution, for instance using lipases, can effectively separate racemic mixtures of 2-phenylcyclohexanol. Another approach involves the use of ketoreductases, which can be evolved to reduce a corresponding ketone precursor with high stereoselectivity, offering a more direct route to the desired enantiomer. pharmtech.com These biocatalytic methods often proceed under mild conditions in aqueous media, significantly reducing the environmental impact compared to traditional chemical resolutions.
Table 2: Comparison of Synthetic Strategies for Enantiopure 2-Phenylcyclohexanol
| Synthetic Strategy | Key Advantages | Challenges |
|---|---|---|
| Enzymatic Kinetic Resolution | High enantioselectivity, mild conditions | Maximum 50% theoretical yield, separation of product and unreacted enantiomer |
| Asymmetric Biocatalytic Reduction | High theoretical yield (>99%), high enantioselectivity | Enzyme stability and cost, substrate compatibility |
| Asymmetric Chemical Catalysis | High yield and selectivity, broad applicability | Catalyst cost and toxicity (heavy metals), harsh reaction conditions |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials | Limited availability of suitable starting materials, multi-step sequences |
Expansion of Reaction Scope and Substrate Generality in Asymmetric Catalysis Mediated by 2-Phenylcyclohexanol
A major thrust in current research is to broaden the range of chemical transformations that can be effectively catalyzed by systems based on 2-phenylcyclohexanol. While its utility has been established in certain reactions, the full potential of this chiral scaffold is yet to be realized. Researchers are actively exploring its application in a wider variety of asymmetric C-C bond-forming reactions, which are fundamental in organic synthesis. nih.govnih.gov
The development of 2-phenylcyclohexanol-derived organocatalysts is a promising avenue. For example, derivatives could be designed to promote asymmetric Michael additions, Mannich reactions, and Friedel-Crafts alkylations. nih.govmdpi.comnih.govmdpi.com In these reactions, the catalyst would activate the substrate through the formation of transient species like enamines or iminium ions, with the chiral backbone of the catalyst directing the stereochemical outcome. Success in this area would provide metal-free alternatives to existing methods, which is a significant goal in sustainable chemistry.
Another area of expansion is in transition-metal catalysis, where modified 2-phenylcyclohexanol derivatives can serve as chiral ligands. The modular nature of the scaffold allows for the synthesis of libraries of ligands with varied steric and electronic properties. These ligands can then be screened for effectiveness in a wide range of metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and cycloadditions. mdpi.com The aim is to develop catalysts that not only provide high enantioselectivity but also exhibit broad substrate generality, meaning they can be applied to a wide range of starting materials to produce a diverse array of chiral products.
Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Compound Production
The integration of chiral catalysts and auxiliaries derived from 2-phenylcyclohexanol with continuous flow chemistry and automated synthesis platforms represents a significant step towards the future of chiral compound manufacturing. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. pharmtech.comuc.pt
A key objective is the development of immobilized catalysts based on the 2-phenylcyclohexanol scaffold. By attaching the chiral catalyst to a solid support, such as a polymer resin or silica (B1680970), it can be packed into a column or reactor for use in a continuous flow system. rsc.org This setup allows for the easy separation of the catalyst from the product stream, enabling catalyst recycling and simplifying purification. Such heterogeneous catalysts are crucial for creating economically viable and sustainable manufacturing processes.
Automated synthesis platforms, which combine robotics with flow reactors and in-line analytical techniques, can accelerate the discovery and optimization of new asymmetric reactions. A library of 2-phenylcyclohexanol-derived ligands could be rapidly synthesized and screened for a particular transformation using an automated system. This high-throughput approach can significantly reduce the time required to identify the optimal catalyst and reaction conditions. atomfair.com The ultimate goal is to develop fully automated, on-demand production systems for valuable chiral molecules, where the synthesis can be readily scaled up or down as needed, providing greater flexibility in pharmaceutical and fine chemical manufacturing.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for achieving stereoselective synthesis of Cyclohexanol, 2-phenyl-, (1R,2R)-rel-?
- Methodological Answer : Utilize chiral catalysts or auxiliaries to control stereochemistry during key steps like hydrogenation or nucleophilic substitution. For example, hydrogenation of α,β-unsaturated ketones with chiral catalysts (e.g., Pd/C modified with cinchona alkaloids) can induce enantioselectivity. Computational modeling (e.g., DFT) can predict transition states to optimize catalyst selection . Characterization via chiral HPLC and optical rotation measurements validates enantiomeric excess (e.g., as applied in tramadol stereoisomer analysis) .
Q. How should researchers resolve discrepancies in NMR data when assigning stereochemistry to Cyclohexanol, 2-phenyl- derivatives?
- Methodological Answer : Combine 2D NMR techniques (e.g., NOESY or COSY) to identify spatial proximities between protons, which clarify axial/equatorial substituent orientations. Cross-validate with X-ray crystallography for absolute configuration determination. Computational NMR chemical shift prediction tools (e.g., DFT-based software) can reconcile conflicting assignments .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical fidelity of Cyclohexanol, 2-phenyl-, (1R,2R)-rel- under varying reaction conditions?
- Methodological Answer : Investigate kinetic vs. thermodynamic control using temperature-dependent experiments. For instance, lower temperatures favor kinetic products with axial hydroxyl groups due to reduced ring-flipping energy. Solvent polarity effects on transition states (e.g., protic solvents stabilizing hydrogen-bonded intermediates) can be modeled via molecular dynamics simulations .
Q. How do computational methods improve the prediction of diastereoselectivity in Cyclohexanol, 2-phenyl- derivatives?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to map energy landscapes of competing stereochemical pathways. For example, analyze steric hindrance between the phenyl group and cyclohexanol chair conformers. Transition state modeling using software like Gaussian or ORCA quantifies activation barriers, guiding reagent selection (e.g., bulky bases to minimize unwanted epimerization) .
Q. What analytical workflows are optimal for detecting trace stereochemical impurities in Cyclohexanol, 2-phenyl-, (1R,2R)-rel-?
- Methodological Answer : Employ ultra-sensitive chiral separation techniques:
- Chiral Supercritical Fluid Chromatography (SFC) : Higher resolution than HPLC for non-polar derivatives.
- Enantioselective GC-MS : Derivatize with chiral agents (e.g., Mosher’s acid) to enhance volatility and detection.
Cross-correlate results with mass spectrometry fragmentation patterns to confirm impurity structures .
Data Contradiction & Validation
Q. How can conflicting bioactivity data for Cyclohexanol, 2-phenyl- stereoisomers be systematically addressed?
- Methodological Answer :
- Step 1 : Re-synthesize isomers using verified stereoselective routes (e.g., enzymatic resolution or asymmetric catalysis) .
- Step 2 : Validate purity via differential scanning calorimetry (DSC) to detect polymorphic contaminants.
- Step 3 : Re-test bioactivity in standardized assays (e.g., enzyme inhibition) with rigorous controls for solvent and concentration effects. Contradictions often arise from undetected impurities or assay variability .
Safety & Handling
Q. What safety protocols are critical when handling Cyclohexanol, 2-phenyl-, (1R,2R)-rel- derivatives in catalytic studies?
- Methodological Answer :
- Hazard Mitigation : Review Safety Data Sheets (SDS) for analogous compounds (e.g., bromocyclohexanols ). Use fume hoods to avoid inhalation risks (H335 hazard) .
- Waste Disposal : Quench reactive intermediates (e.g., brominated byproducts) with sodium bicarbonate before disposal.
Application in Drug Development
Q. What preclinical assays are suitable for evaluating Cyclohexanol, 2-phenyl-, (1R,2R)-rel- as a chiral building block?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess oxidation pathways.
- Toxicity Screening : Use zebrafish embryos for rapid in vivo toxicity profiling. Compare results with tramadol’s stereoisomer safety data .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Chiral Purity Validation | Chiral HPLC (Daicel Chiralpak IA-3) | |
| Optical Rotation | [α]D²⁵ = ±0.10° (c = 5% in H₂O) | |
| Computational Tool | Gaussian 16 (DFT, B3LYP/6-31G*) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
